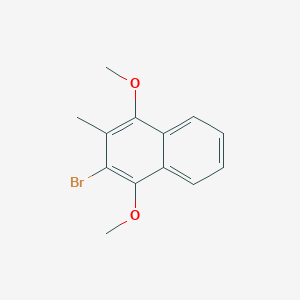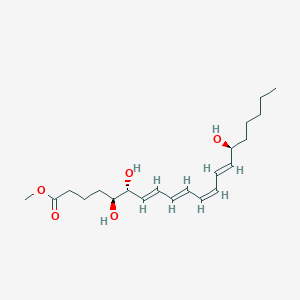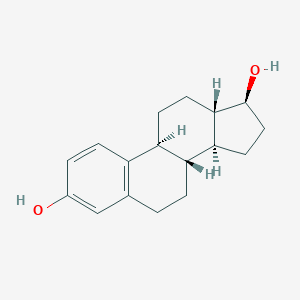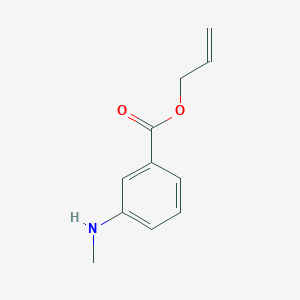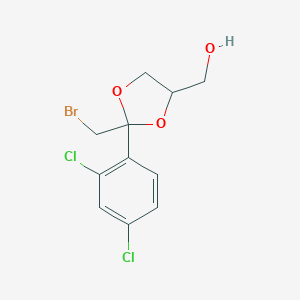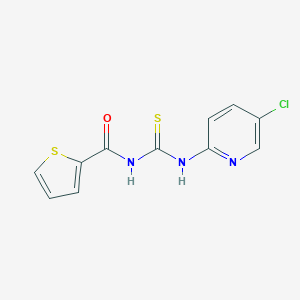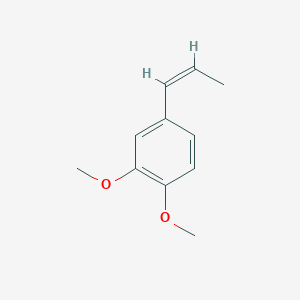
Isoeugenyl methyl ether
Overview
Description
Isoeugenyl methyl ether is a compound used as a nature-identical flavoring agent in food additives. It is recognized for its relevance in the flavor industry and has been subject to various studies to determine its safety and effects on health .
Synthesis Analysis
The synthesis of isoeugenyl methyl ether-related compounds has been explored in the literature. For instance, the compound isoeugenetin methyl ether, which is a synthetic derivative of isoeugenetin, was identified as the actual substance from Colchicum decaisnei through spectroscopic analysis and total synthesis. This synthesis involved a carbamoyl Baker-Venkataraman rearrangement, indicating the potential complexity and synthetic routes available for derivatives of isoeugenyl methyl ether .
Molecular Structure Analysis
The molecular structure of compounds related to isoeugenyl methyl ether has been a subject of research. The crystal structure of the monoglycidyl ether of isoeugenol, a related compound, was determined and showed that molecules are stacked through offset π-stacking interactions involving the aromatic rings. This gives insight into the supramolecular interactions that such compounds can engage in, which is important for understanding their behavior in various contexts .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions of isoeugenyl methyl ether itself, the synthesis and structural studies of related compounds suggest that it can participate in various chemical transformations. These transformations may include etherification, as seen in the monoglycidyl ether of isoeugenol, and rearrangement reactions, as in the synthesis of isoeugenetin methyl ether .
Physical and Chemical Properties Analysis
The physical properties of isoeugenyl methyl ether are not directly discussed in the provided papers. However, the study of isotactic poly(vinyl methyl ether) provides some context for the physical properties of related ethers. Isotactic poly(vinyl methyl ether) crystallizes in a rhombohedral unit cell and has a defined crystal structure, which could be indicative of the physical properties of ethers similar to isoeugenyl methyl ether .
Toxicity and Safety Analysis
A subchronic toxicity evaluation of isoeugenyl methyl ether was performed on F344/DuCrj rats. The study found that the main target organ was the liver, and the no-observed-adverse-effect level (NOAEL) was estimated to be 40mg/kg body weight per day. This indicates that while isoeugenyl methyl ether can be used safely at certain levels, higher doses may lead to adverse effects such as decreased body weight gain, decreased triglycerides, increased liver weights, and hepatocyte hypertrophy .
Scientific Research Applications
Toxicity Evaluation
Isoeugenyl methyl ether has been evaluated for subchronic toxicity in F344/DuCrj rats. This study was designed to determine the toxicity profile and the no-observed-adverse-effect level (NOAEL) of isoeugenyl methyl ether, which is used as a food additive and nature-identical flavoring agent. The main target organ was found to be the liver, with the NOAEL estimated to be 40mg/kg body weight/day (Akagi et al., 2019).
Contact Allergy Assessment
Research has been conducted on the allergenic properties of isoeugenyl methyl ether and its derivatives. This study focused on patch testing to identify potential contact allergies in patients exposed to isoeugenyl methyl ether and related substances, which are common in the EU Inventory of Fragrance Ingredients. The study highlighted the complexities in allergen substitution and the occurrence of concomitant contact allergy (Tanaka et al., 2004).
Chemical Oxidation Studies
Isoeugenyl methyl ether has been studied in the context of chemical oxidation reactions, particularly focusing on the behavior of isoeugenyl methyl ether under specific catalytic conditions. This research provides insights into the chemical properties and reactivity of isoeugenyl methyl ether in various industrial and laboratory scenarios (Chiavetto et al., 1996).
Synthesis and Industrial Applications
The synthesis of high octane ethers from synthesis gas-derived alcohols, including studies on methyl isobutyl ether and methyl tertiary butyl ether, also sheds light on the broader context of ether synthesis and applications. While not directly focusing on isoeugenyl methyl ether, these studies provide valuable context for understanding the industrial applications and synthesis pathways of similar compounds (Klier et al., 1992).
Mechanism of Action
Target of Action
cis-Methylisoeugenol, also known as Isoeugenyl methyl ether or Methylisoeugenol, (Z)- or cis-Methyl isoeugenol, is a compound that has been found to target Amyloid Precursor Protein (APP) and Beta-Secretase 1 (BACE1) . These proteins play a crucial role in the pathogenesis of Alzheimer’s disease (AD), with APP being the precursor molecule for the amyloid-beta peptide, and BACE1 being the enzyme responsible for the initial step in the production of amyloid-beta.
Mode of Action
It is suggested that the compound interacts with its targets (app and bace1) in a way that decreases the production of amyloid-beta, a peptide that forms plaques in the brains of individuals with ad . This interaction could potentially lead to a reduction in the formation of these plaques, thereby mitigating the symptoms of AD.
Pharmacokinetics
Pharmacokinetic studies have indicated that cis-Methylisoeugenol, along with other active components of Acori Tatarinowii Rhizoma (ATR), is absorbed slowly after oral administration . This slow absorption could impact the bioavailability of the compound, potentially requiring adjustments in dosage or administration methods to achieve therapeutic effects.
Result of Action
The primary molecular effect of cis-Methylisoeugenol’s action is the potential reduction in the production of amyloid-beta . This could lead to fewer amyloid plaques in the brain, which are a hallmark of AD. On a cellular level, this could result in less neuronal damage and improved cognitive function, although more research is needed to fully understand these effects.
properties
IUPAC Name |
1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Record name | methyl isoeugenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026531 | |
| Record name | 4-Allyl-1,2-dimethoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
270.50 °C. @ 760.00 mm Hg | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isoeugenyl methyl ether | |
CAS RN |
6380-24-1, 93-16-3, 6379-72-2 | |
| Record name | cis-Methylisoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomethyleugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylisoeugenol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Allyl-1,2-dimethoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-prop-1-enylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLISOEUGENOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16 - 17 °C | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isoeugenyl methyl ether commonly used for?
A1: Isoeugenyl methyl ether, also known as cis-Methyl isoeugenol or cis-Methylisoeugenol, is primarily used as a fragrance ingredient. It imparts a carnation-like or spicy aroma to perfumes and cosmetics. [, ]
Q2: Can Isoeugenyl methyl ether cause allergic reactions?
A2: Yes, Isoeugenyl methyl ether has been identified as a potential allergen in fragrance contact dermatitis. [, ] One study showed it was not detected by the standard fragrance mix used for allergy testing, indicating further research is needed. []
Q3: What is the relationship between Isoeugenyl methyl ether and Isoeugenol in terms of allergy?
A3: While chemically related, Isoeugenyl methyl ether did not show cross-reactivity with Isoeugenol in allergy tests. [] This means someone allergic to Isoeugenol might not react to Isoeugenyl methyl ether.
Q4: Where is Isoeugenyl methyl ether found naturally?
A4: Isoeugenyl methyl ether is a natural constituent of the essential oils of various plants, including nutmeg (Myristica fragrans Houtt) and Acorus calamus. [, ] In nutmeg, it is a minor component compared to methyleugenol. []
Q5: How does the content of Isoeugenyl methyl ether vary in Acorus tatarinowii from different regions?
A5: Studies on Acorus tatarinowii, a traditional Chinese medicine, have shown that the content of Isoeugenyl methyl ether in its volatile oil can vary depending on the geographical origin of the plant. [, , ]
Q6: What are the major components of the volatile oil of Acorus tatarinowii along with Isoeugenyl methyl ether?
A6: Alongside Isoeugenyl methyl ether, other major components found in the volatile oil of Acorus tatarinowii include β-asarone, α-asarone, and γ-asarone. [, , , ]
Q7: Can the geographical origin of Acorus tatarinowii be determined based on its volatile oil composition?
A7: Yes, the variation in the relative content of volatile compounds like Isoeugenyl methyl ether in Acorus tatarinowii allows for distinguishing between plants grown in different regions. [, , ] This differentiation is useful for quality control of herbal medicines.
Q8: Are there any studies on the toxicity of Isoeugenyl methyl ether?
A9: Yes, subchronic toxicity of Isoeugenyl methyl ether has been evaluated in rats following 13 weeks of oral administration. [] Details regarding the findings are not available in the provided abstracts.
Q9: Is there any research on dimerization reactions involving Isoeugenyl methyl ether?
A10: Yes, research has been conducted on the dimerization of Isoeugenyl methyl ether, along with related compounds Isoeugenol and Isoeugenyl acetate. [] Specific details about the reaction conditions and outcomes are not available in the provided abstract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)


